

(2-Cyano-4-methylphenyl)boronic acid molecular structure and bonding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Cyano-4-methylphenyl)boronic acid

Cat. No.: B591560

[Get Quote](#)

In-depth Technical Guide: (2-Cyano-4-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Cyano-4-methylphenyl)boronic acid is a specialized organic compound that plays a significant role as a building block in modern medicinal chemistry and materials science. Its unique molecular architecture, featuring a boronic acid functional group, a cyano moiety, and a methyl group on a phenyl ring, makes it a valuable reagent in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its molecular structure, bonding, and key applications, with a focus on its utility in drug discovery and development.

Molecular Structure and Properties

(2-Cyano-4-methylphenyl)boronic acid, with the chemical formula $C_8H_8BNO_2$, possesses a well-defined arrangement of atoms that dictates its reactivity and physical characteristics. The central phenyl ring is substituted at the 1, 2, and 4 positions with a boronic acid group [-B(OH)₂], a cyano group [-C≡N], and a methyl group [-CH₃], respectively.

Physicochemical Properties

A summary of the key physicochemical properties of **(2-Cyano-4-methylphenyl)boronic acid** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ BNO ₂	[1] [2]
Molecular Weight	160.97 g/mol	[1]
CAS Number	313546-18-8	[1] [2]
Melting Point	287-305 °C	[1]
Appearance	White to off-white solid	
SMILES String	Cc1cc(ccc1B(O)O)C#N	[1]
InChI Key	RGCVYEOTYJCNOS- UHFFFAOYSA-N	[1]

Bonding and Spectroscopic Data

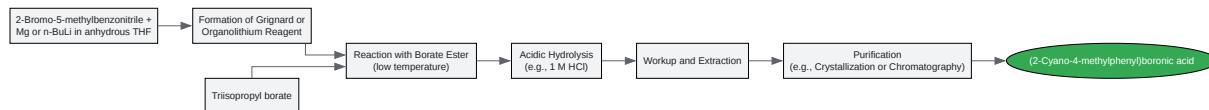
The bonding within the **(2-Cyano-4-methylphenyl)boronic acid** molecule is characterized by a combination of covalent bonds within the phenyl ring and the functional groups. The boronic acid group is capable of forming hydrogen bonds, which influences its solid-state structure and solubility. While specific crystallographic data determining precise bond lengths and angles for this molecule are not readily available in public databases, analysis of its spectroscopic data provides valuable insights into its bonding and structure.

Spectroscopic Analysis

Spectroscopy Type	Characteristic Peaks/Signals
¹ H NMR	Signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl protons of the boronic acid group are expected. The exact chemical shifts and coupling constants would provide detailed information about the electronic environment of each proton.
¹³ C NMR	Resonances for the aromatic carbons, the methyl carbon, the cyano carbon, and the carbon attached to the boron atom would be observed. The chemical shift of the carbon attached to boron is a key indicator of the electronic nature of the boronic acid group.
FTIR	Characteristic vibrational frequencies for the O-H stretch of the boronic acid, the C≡N stretch of the cyano group, C-H stretches of the aromatic ring and methyl group, and B-O stretching vibrations are anticipated. The nitrile stretch is typically observed in the range of 2220-2260 cm ⁻¹ .

Experimental Protocols

Synthesis of (2-Cyano-4-methylphenyl)boronic acid


While a specific, detailed protocol for the synthesis of (2-Cyano-4-methylphenyl)boronic acid is not widely published, a general and common method for the synthesis of aryl boronic acids involves the reaction of an appropriate organometallic reagent (such as a Grignard or organolithium reagent) with a trialkyl borate followed by acidic hydrolysis. A plausible synthetic route is outlined below.

Disclaimer: This is a generalized protocol and requires optimization and safety assessment in a laboratory setting.

Materials:

- 2-Bromo-5-methylbenzonitrile
- Magnesium turnings or n-Butyllithium
- Anhydrous tetrahydrofuran (THF)
- Triisopropyl borate
- Hydrochloric acid (e.g., 1 M)
- Anhydrous sodium sulfate
- Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)

Workflow for Synthesis:

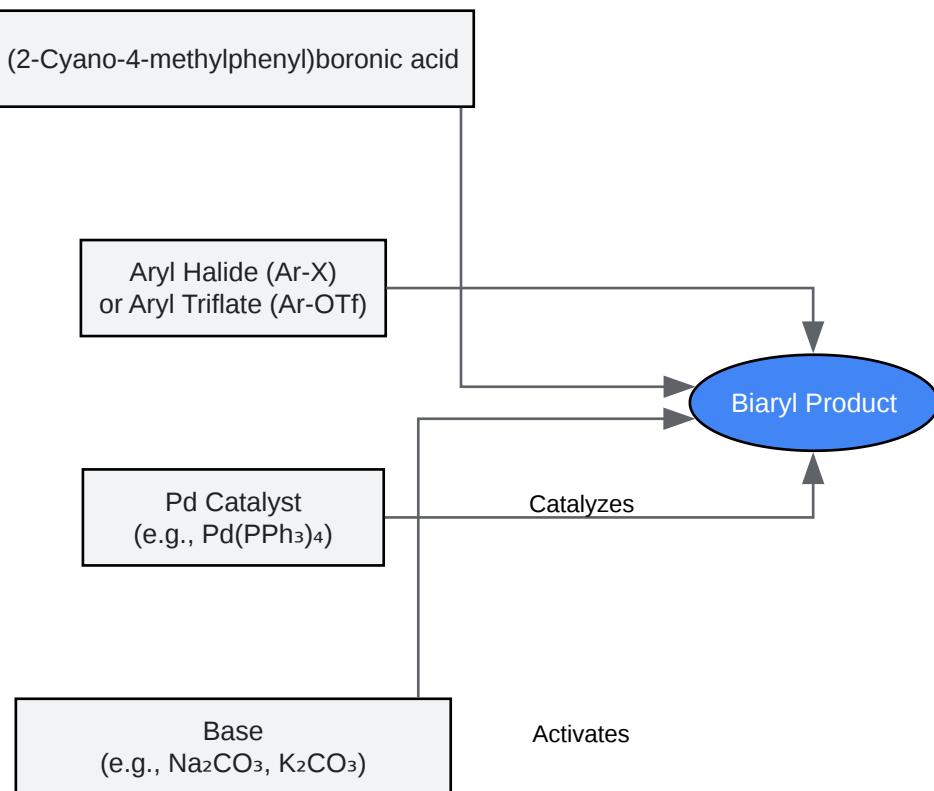
[Click to download full resolution via product page](#)

Figure 1. Generalized workflow for the synthesis of **(2-Cyano-4-methylphenyl)boronic acid**.

Procedure:

- Formation of the Organometallic Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), react 2-bromo-5-methylbenzonitrile with either magnesium turnings to form the Grignard reagent or n-butyllithium at low temperature (e.g., -78 °C) to form the organolithium reagent in anhydrous THF.
- Borylation: Cool the solution of the organometallic reagent to a low temperature (typically -78 °C) and slowly add triisopropyl borate. Allow the reaction to stir at this temperature for a period before gradually warming to room temperature.

- Hydrolysis: Quench the reaction by carefully adding an aqueous solution of hydrochloric acid.
- Workup and Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.


Applications in Drug Development

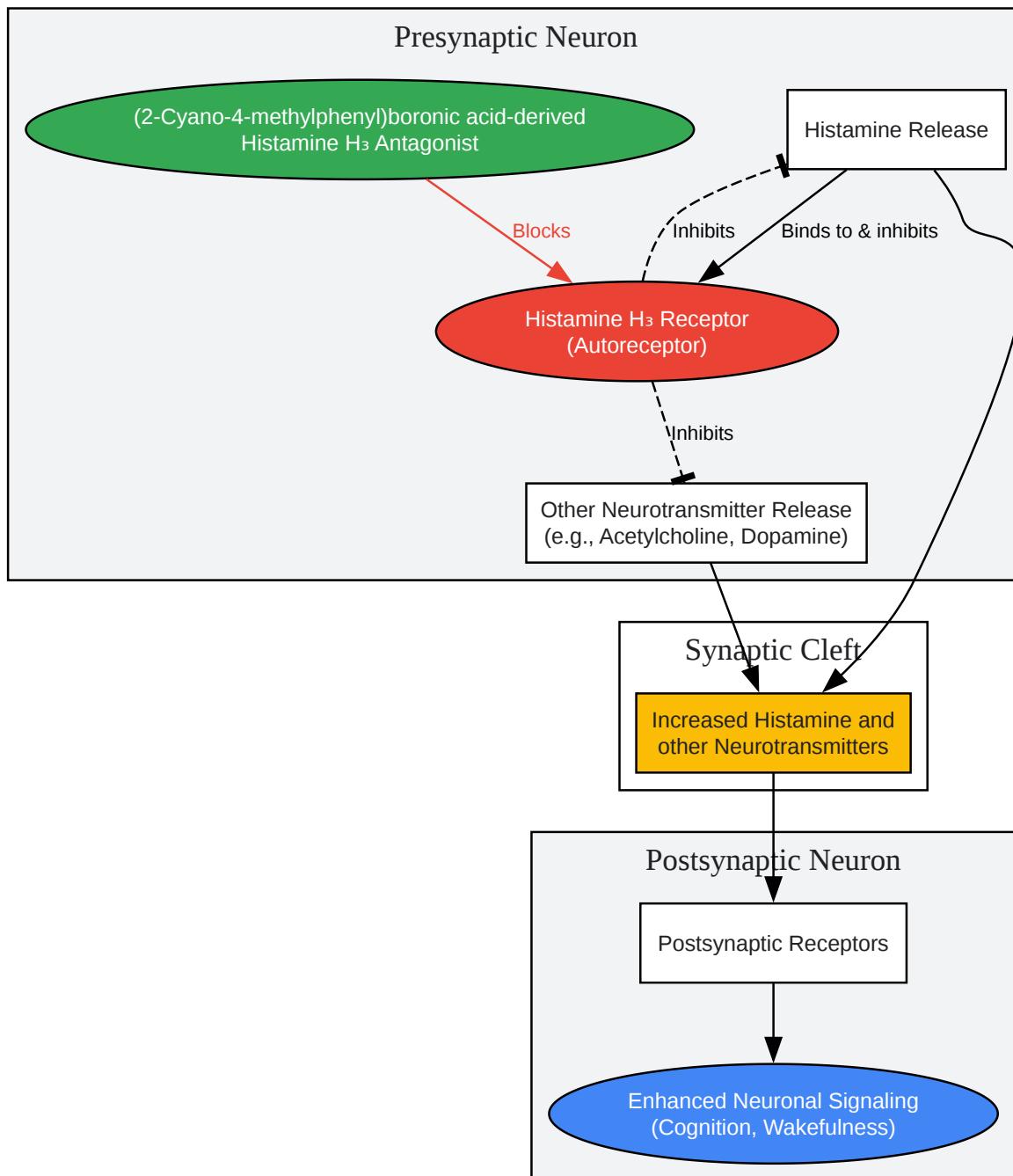
(2-Cyano-4-methylphenyl)boronic acid is a key intermediate in the synthesis of biaryl compounds, which are prevalent scaffolds in many pharmaceutical agents. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that couples an organoboron compound (like **(2-Cyano-4-methylphenyl)boronic acid**) with an organohalide or triflate.^{[3][4]} This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.

General Reaction Scheme:

[Click to download full resolution via product page](#)


Figure 2. General scheme of the Suzuki-Miyaura cross-coupling reaction.

Role in the Synthesis of Histamine H₃ Receptor Antagonists

The histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[5][6] Antagonists of the H₃ receptor have shown therapeutic potential for treating various neurological disorders, including cognitive impairments and sleep-wake disorders. The biaryl scaffold, often synthesized via Suzuki-Miyaura coupling, is a common feature in many potent and selective H₃ receptor antagonists. **(2-Cyano-4-methylphenyl)boronic acid** can serve as a crucial building block for the synthesis of these complex molecules, where the cyano and methyl groups can be important for tuning the pharmacological properties of the final compound.

Signaling Pathway Context:

Histamine H₃ receptor antagonists act by blocking the inhibitory effect of histamine on its own release and the release of other neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can enhance cognitive function and wakefulness.

[Click to download full resolution via product page](#)

Figure 3. Simplified signaling pathway illustrating the mechanism of action for a histamine H₃ receptor antagonist derived from **(2-Cyano-4-methylphenyl)boronic acid**.

Conclusion

(2-Cyano-4-methylphenyl)boronic acid is a versatile and valuable reagent for organic synthesis, particularly in the construction of complex biaryl structures that are central to many drug candidates. Its utility in the Suzuki-Miyaura coupling reaction provides a reliable method for the synthesis of potential therapeutics, including histamine H₃ receptor antagonists. A thorough understanding of its molecular structure, properties, and reactivity is essential for its effective application in research and drug development. Further studies to elucidate its precise crystal structure and to develop optimized and scalable synthetic protocols will continue to enhance its importance in the field of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. (4-Cyano-2-methylphenyl)boronic acid | lookchem [lookchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2-Cyano-4-methylphenyl)boronic acid molecular structure and bonding]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b591560#2-cyano-4-methylphenyl-boronic-acid-molecular-structure-and-bonding>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com